![molecular formula C21H25NO3 B5685912 4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B5685912.png)
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a phenyloxan-4-yl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine, such as 4-phenyloxan-4-ylmethylamine, to form the benzamide core.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the hydroxyl group of the benzamide is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]amine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
科学的研究の応用
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the phenyloxan-4-yl moiety play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-ethoxy-N-(4-ethoxyphenyl)benzamide
- 4-ethoxy-N-(2-ethoxyphenyl)benzamide
- 4-methoxy-N-(4-phenyloxan-4-yl)methylbenzamide
Uniqueness
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to the presence of the phenyloxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-25-19-10-8-17(9-11-19)20(23)22-16-21(12-14-24-15-13-21)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFGLMRRZVVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
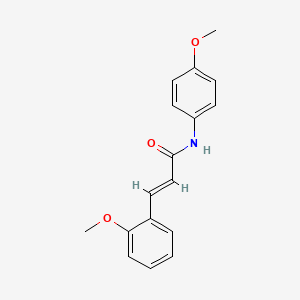
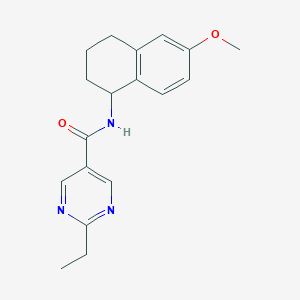
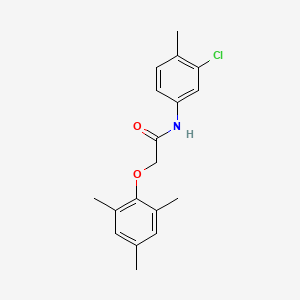
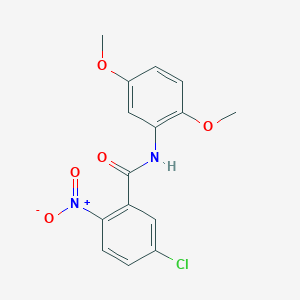
![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)

![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
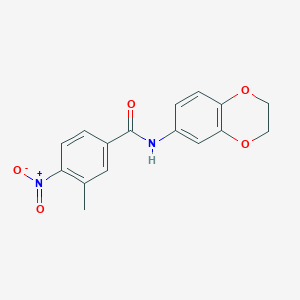
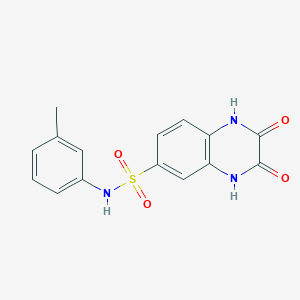
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)

